N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide
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Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized by cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Substitution Reactions: The benzoxazole core is then subjected to substitution reactions to introduce the dimethyl groups at the 5 and 7 positions.
Coupling Reaction: The substituted benzoxazole is then coupled with 3-bromoaniline to form the N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl] intermediate.
Amidation: Finally, the intermediate is reacted with 2,4-dimethylbenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and quinones.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anti-inflammatory, and anticancer activities.
Pharmaceuticals: It is used as a lead compound for the development of new drugs targeting specific biological pathways.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Signal Transduction Pathways: It modulates signal transduction pathways by interacting with receptors and other signaling molecules.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide can be compared with other benzoxazole derivatives:
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide: This compound has a nitro group instead of the dimethylbenzamide group, which alters its chemical reactivity and biological activity.
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide: The presence of a chlorine atom in this compound enhances its electrophilic substitution reactions.
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide: The methoxy group in this compound increases its solubility and affects its interaction with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for medicinal chemistry, pharmaceuticals, and industrial applications.
Properties
Molecular Formula |
C24H22N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C24H22N2O2/c1-14-8-9-20(16(3)10-14)23(27)25-19-7-5-6-18(13-19)24-26-21-12-15(2)11-17(4)22(21)28-24/h5-13H,1-4H3,(H,25,27) |
InChI Key |
VPMTUNVPBRPSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C |
Origin of Product |
United States |
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